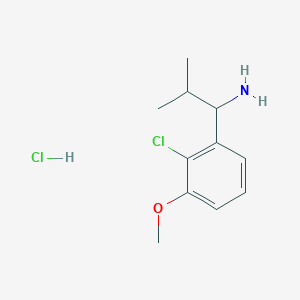
1-(2-Chloro-3-methoxyphenyl)-2-methylpropan-1-amine hydrochloride
説明
1-(2-Chloro-3-methoxyphenyl)-2-methylpropan-1-amine hydrochloride is a useful research compound. Its molecular formula is C11H17Cl2NO and its molecular weight is 250.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Chloro-3-methoxyphenyl)-2-methylpropan-1-amine hydrochloride, often referred to as a novel psychoactive substance (NPS), has garnered attention due to its potential biological activities. This compound is structurally related to various psychoactive agents and is primarily studied for its effects on neurotransmitter systems and its pharmacological profile. This article summarizes the available research on the biological activity of this compound, including its synthesis, mechanisms of action, and pharmacological effects.
Chemical Structure and Synthesis
The compound's chemical structure can be represented as follows:
- Chemical Formula: C11H16ClN·HCl
- Molecular Weight: 229.17 g/mol
The synthesis typically involves the reaction of 2-chloro-3-methoxyphenol with appropriate amine precursors under controlled conditions, which allows for the selective formation of the desired hydrochloride salt.
This compound primarily acts on the central nervous system, exhibiting affinity for several neurotransmitter receptors:
- Dopamine Receptors: The compound has been shown to bind to dopamine receptors, particularly D2 and D3 subtypes, which are implicated in mood regulation and reward pathways.
- Serotonin Receptors: It also interacts with various serotonin receptors (5-HT), influencing mood and anxiety levels. Specifically, its activity at 5-HT2A receptors suggests potential hallucinogenic effects.
Biological Activity and Pharmacological Effects
Recent studies have demonstrated various biological activities associated with this compound:
Antibacterial Activity
Research indicates that derivatives related to this compound exhibit significant antibacterial properties. For example, compounds structurally similar to this compound have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values reported range from 20 µM to 40 µM against these pathogens .
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 20 - 40 |
| Escherichia coli | 40 - 70 |
Neuropharmacological Effects
The compound's psychoactive properties suggest potential applications in treating mood disorders. In vitro studies have indicated that it may enhance dopaminergic signaling, which could be beneficial in conditions like depression or anxiety .
Toxicology and Safety Profile
While promising, the safety profile of this compound remains under investigation. Reports suggest that, like other NPS, it may pose risks of toxicity and adverse effects due to its interaction with multiple receptor systems .
Case Studies
A recent case study highlighted the use of this compound in experimental settings, where it was administered to animal models. Observations included increased locomotor activity, indicative of stimulant effects, along with alterations in anxiety-related behaviors . These findings align with the pharmacological profile of related compounds.
特性
IUPAC Name |
1-(2-chloro-3-methoxyphenyl)-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO.ClH/c1-7(2)11(13)8-5-4-6-9(14-3)10(8)12;/h4-7,11H,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQNBQYBNHPDPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=C(C(=CC=C1)OC)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















